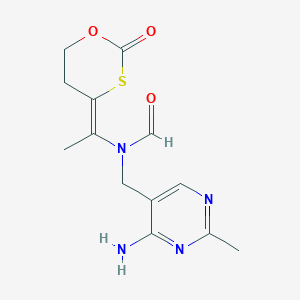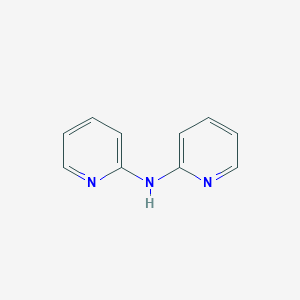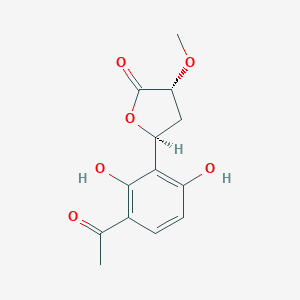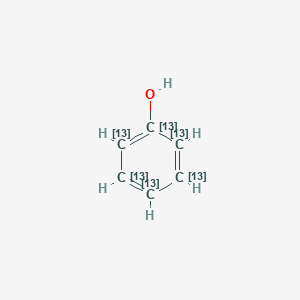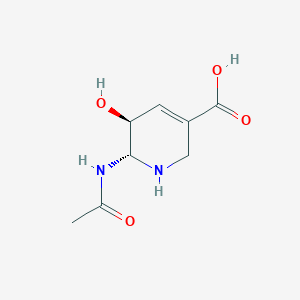
3,4-Didehydro-4-deoxysiastatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Didehydro-4-deoxysiastatin B is a natural product that belongs to the family of depsipeptides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. The compound has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 3,4-Didehydro-4-deoxysiastatin B involves the inhibition of 3,4-Didehydro-4-deoxysiastatin B enzymes. 3,4-Didehydro-4-deoxysiastatin Bs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting 3,4-Didehydro-4-deoxysiastatin Bs, 3,4-Didehydro-4-deoxysiastatin B promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,4-Didehydro-4-deoxysiastatin B have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, the compound has also been shown to have some toxic effects, such as cardiotoxicity, which limits its clinical application.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-Didehydro-4-deoxysiastatin B is its potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes. This makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a valuable candidate for combination therapy. However, the compound has some limitations, such as its low solubility, which makes it challenging to administer in vivo. Moreover, the compound has some toxic effects, which limit its clinical application.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Didehydro-4-deoxysiastatin B. One of the areas of research is the development of more efficient synthetic methods to produce the compound in large quantities. Moreover, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Another area of research is the identification of biomarkers that can predict the response to the compound, which will help to identify patients who are likely to benefit from treatment. Finally, the combination of 3,4-Didehydro-4-deoxysiastatin B with other targeted therapies is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, 3,4-Didehydro-4-deoxysiastatin B is a promising compound with potential therapeutic applications in cancer treatment. The compound's potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. However, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Overall, the future directions of research on 3,4-Didehydro-4-deoxysiastatin B hold promise for improving cancer treatment outcomes.
Synthesemethoden
The synthesis of 3,4-Didehydro-4-deoxysiastatin B is a complex process that involves several steps. The compound is typically obtained through the isolation of natural sources, such as the marine sponge Phakellia fusca. However, the yield from natural sources is low, and the compound is challenging to obtain in large quantities. Therefore, several synthetic routes have been developed to produce the compound. One of the most efficient methods involves the use of a solid-phase peptide synthesis strategy, which allows for the production of sufficient quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
3,4-Didehydro-4-deoxysiastatin B has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to the suppression of tumor growth. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
142779-94-0 |
|---|---|
Produktname |
3,4-Didehydro-4-deoxysiastatin B |
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1 |
InChI-Schlüssel |
FEWAMSIVMNWVLK-NKWVEPMBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
Andere CAS-Nummern |
142779-94-0 |
Synonyme |
3,4-didehydro-4-deoxysiastatin B DHDO-siastatin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



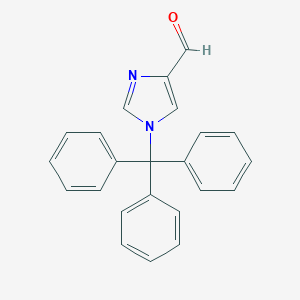
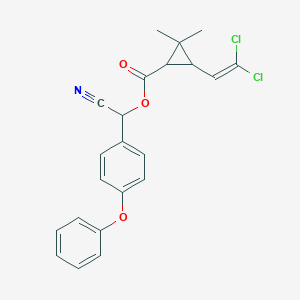
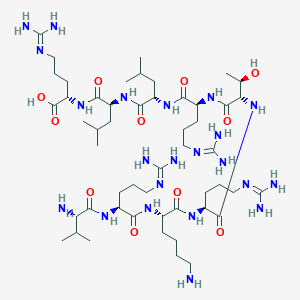
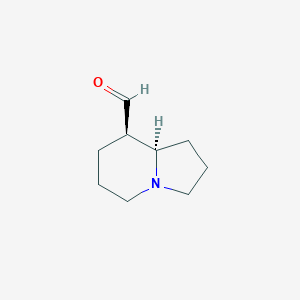
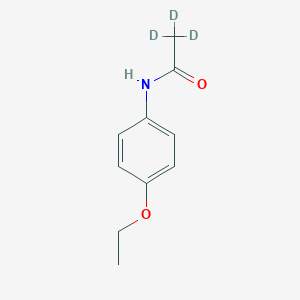
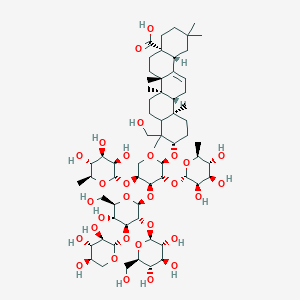
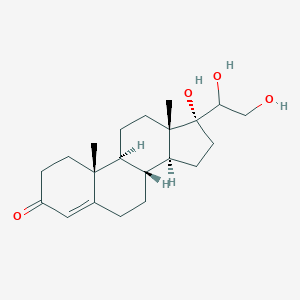
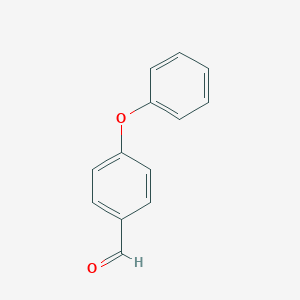
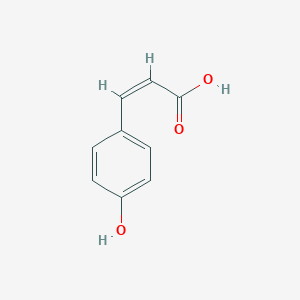
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
